molecular formula C8H11NO B3331464 2-Ethoxy-4-methylpyridine CAS No. 83766-90-9

2-Ethoxy-4-methylpyridine

Cat. No.: B3331464
CAS No.: 83766-90-9
M. Wt: 137.18 g/mol
InChI Key: WXFWPTJHFUQYFT-UHFFFAOYSA-N
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Description

2-Ethoxy-4-methylpyridine is an organic compound with the molecular formula C8H11NO It is a derivative of pyridine, where the ethoxy group is attached to the second carbon and a methyl group is attached to the fourth carbon of the pyridine ring

Scientific Research Applications

2-Ethoxy-4-methylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Industry: It is used in the production of agrochemicals and as a solvent in various chemical processes.

Safety and Hazards

While specific safety and hazard information for 2-Ethoxy-4-methylpyridine is not available, similar compounds have safety data sheets that provide information on handling, storage, and disposal. For example, 4-Methoxyphenylboronic acid can cause skin and eye irritation and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxy-4-methylpyridine can be synthesized through several methods. One common method involves the reaction of 2-chloro-4-methylpyridine with ethanol in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-4-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it to the corresponding amine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-methylpyridine depends on its application. In biological systems, it may act as a ligand, binding to specific enzymes or receptors and modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

  • 2-Methoxy-4-methylpyridine
  • 2-Ethoxy-6-methylpyridine
  • 2-Fluoro-4-methylpyridine

Comparison: 2-Ethoxy-4-methylpyridine is unique due to the specific positioning of the ethoxy and methyl groups on the pyridine ring. This unique structure can influence its reactivity and interactions compared to similar compounds. For example, the presence of the ethoxy group at the second position may enhance its nucleophilicity compared to 2-methoxy-4-methylpyridine.

Properties

IUPAC Name

2-ethoxy-4-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-3-10-8-6-7(2)4-5-9-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFWPTJHFUQYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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